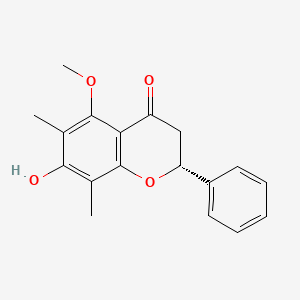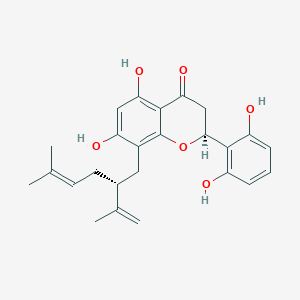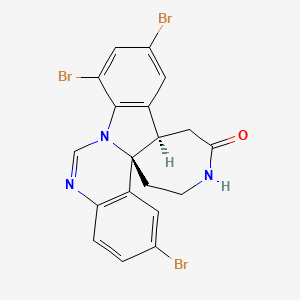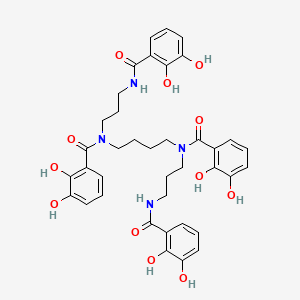![molecular formula C20H25N5O B1254990 6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine](/img/structure/B1254990.png)
6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine is a member of quinazolines.
Aplicaciones Científicas De Investigación
Serotonin 5-HT2 Antagonists : This compound has been studied as a potential serotonin 5-HT2 antagonist. Research indicates that certain derivatives exhibit high receptor affinity and selectivity, potentially useful in treating conditions influenced by serotonin receptors (Andersen et al., 1992).
Inhibitors of Inducible Nitric Oxide Synthase : It has been explored as a nitric oxide synthase (NOS) inhibitor, specifically targeting the inducible isoform of the enzyme. These inhibitors show potential in treating inflammatory diseases and have demonstrated efficacy in animal models (Tinker et al., 2003).
Antimalarial and Antitumor Properties : The compound has been evaluated for its antimalarial, antibacterial, and antitumor activities. Certain derivatives show a broad spectrum of antitumor effects and are being considered for clinical trials (Elslager et al., 1983).
VEGF-Induced Angiogenesis Inhibition : Research has also looked into its ability to inhibit VEGF-induced angiogenesis, which plays a pivotal role in tumor growth and metastasis. The compound shows potential in maintaining cell-cell junction stability, thus attenuating angiogenesis needed for tumor growth (Ali et al., 2006).
PET Imaging Tracer for VEGFR-2 : A derivative of this compound has been developed as a PET imaging tracer for VEGFR-2, a receptor involved in tumor angiogenesis. This application is important for in vivo imaging of VEGFR-2 expression in angiogenic hot spots in solid tumors (Samén et al., 2009).
Hypotensive Agents : It has been investigated for its potential use as a hypotensive agent, particularly in relaxing blood vessels. Certain derivatives have shown significant hypotensive activities, making them potential candidates for treating hypertension (Eguchi et al., 1991).
Propiedades
Nombre del producto |
6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine |
|---|---|
Fórmula molecular |
C20H25N5O |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methylpiperidin-2-yl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C20H25N5O/c1-13-19(14(2)26-24-13)15-7-8-18-17(10-15)20(23-12-22-18)21-11-16-6-4-5-9-25(16)3/h7-8,10,12,16H,4-6,9,11H2,1-3H3,(H,21,22,23) |
Clave InChI |
VBBQLTUTNDYBQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N=CN=C3NCC4CCCCN4C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




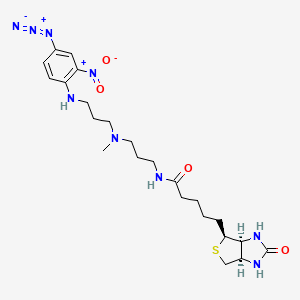
![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)
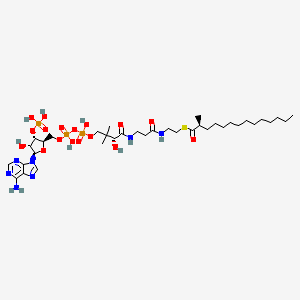


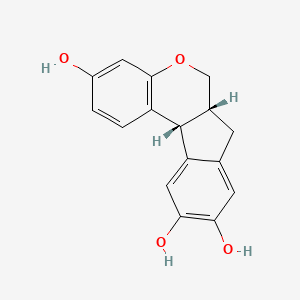
![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)
